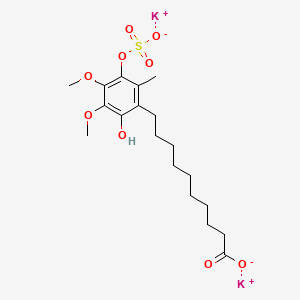
Hydro Idebenone 10'-Carboxylate 4-O-Sulfate Dipotassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt involves synthetic routes that include the reaction of Idebenone with sulfuric acid and potassium hydroxide under controlled conditions . The industrial production methods are not extensively documented, but typically involve large-scale synthesis using similar reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its parent compound, Idebenone.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt has several scientific research applications:
Chemistry: Used as a reference material and in the study of sulfate conjugates.
Biology: Investigated for its role in cellular processes due to its antioxidant properties.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt involves its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. It targets molecular pathways involved in cellular respiration and energy production, thereby exerting its effects .
Comparison with Similar Compounds
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt can be compared with other similar compounds such as:
Ubiquinone: Known for its role in the electron transport chain and its antioxidant properties.
Idebenone: A synthetic analog of Coenzyme Q10 with similar antioxidant effects.
Coenzyme Q10: A naturally occurring compound involved in cellular energy production.
Hydro Idebenone 10’-Carboxylate 4-O-Sulfate Dipotassium Salt is unique due to its sulfate conjugate structure, which enhances its solubility and stability compared to its parent compounds .
Properties
Molecular Formula |
C19H28K2O9S |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
dipotassium;10-(2-hydroxy-3,4-dimethoxy-6-methyl-5-sulfonatooxyphenyl)decanoate |
InChI |
InChI=1S/C19H30O9S.2K/c1-13-14(11-9-7-5-4-6-8-10-12-15(20)21)16(22)18(26-2)19(27-3)17(13)28-29(23,24)25;;/h22H,4-12H2,1-3H3,(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
InChI Key |
WWHJBBFDOFNQTG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=C1OS(=O)(=O)[O-])OC)OC)O)CCCCCCCCCC(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


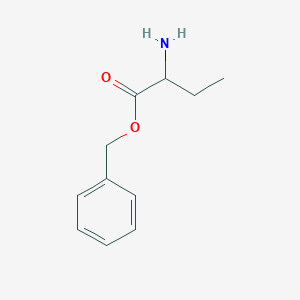
![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![4-nitro-N-[(Z)-pyridin-2-ylmethylideneamino]aniline](/img/structure/B13408962.png)
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
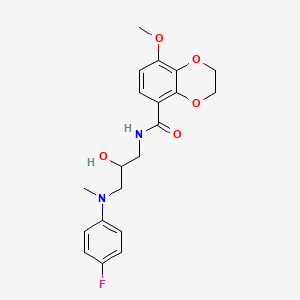
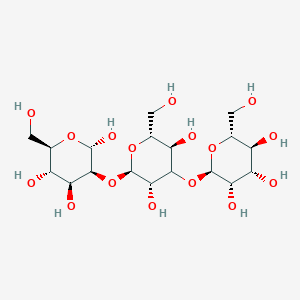
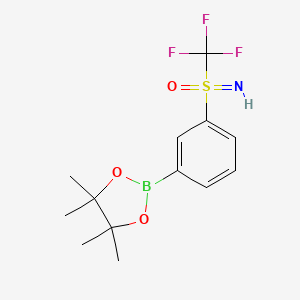
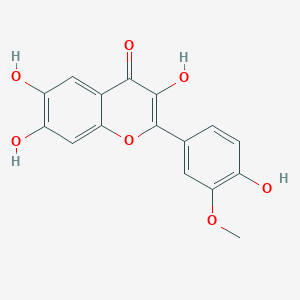


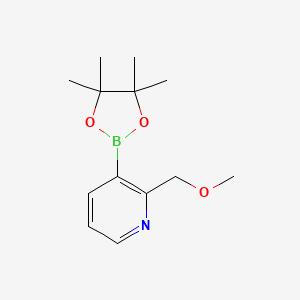
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)
